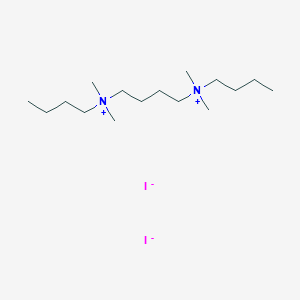![molecular formula C21H11NS B14220828 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-36-7](/img/structure/B14220828.png)
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups, including a thiophene ring, ethynyl linkages, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. The general synthetic route involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Organic Electronics: It can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Its structural features make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties are useful in the development of advanced materials for sensors and other devices.
Wirkmechanismus
The mechanism of action of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would vary based on the specific context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Another compound with a thiophene ring and ethynyl linkages.
4-thieno[3,2-b]thiophen-3-ylbenzonitrile: Features a similar benzonitrile moiety and thiophene ring.
Uniqueness
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Eigenschaften
CAS-Nummer |
823227-36-7 |
|---|---|
Molekularformel |
C21H11NS |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[2-[2-(2-thiophen-3-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NS/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
InChI-Schlüssel |
ZLIUGCQOVLZMTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CSC=C2)C#CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14220766.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)








![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
